molecular formula C28H31N5O4S B3062492 FS64O4K98A CAS No. 280780-95-2

FS64O4K98A

Cat. No.: B3062492
CAS No.: 280780-95-2
M. Wt: 533.6 g/mol
InChI Key: BIHPYGVYKSQDLA-SQJMNOBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LB-30870 is an orally active and selective inhibitor of thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in blood clot formation, making LB-30870 a potential therapeutic agent for conditions related to thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LB-30870 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of LB-30870 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The production methods would also focus on cost-effectiveness and scalability to facilitate widespread use .

Chemical Reactions Analysis

Types of Reactions

LB-30870 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of LB-30870 .

Scientific Research Applications

Mechanism of Action

LB-30870 exerts its effects by selectively inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. The compound binds to the active site of thrombin, blocking its enzymatic activity. This inhibition disrupts the coagulation cascade, reducing the risk of clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LB-30870

LB-30870 is unique due to its specific binding affinity and selectivity for thrombin. Unlike some other thrombin inhibitors, LB-30870 has shown promising results in preclinical studies, particularly in terms of its oral bioavailability and potency. Its unique chemical structure also allows for potential modifications to enhance its therapeutic properties .

Properties

CAS No.

280780-95-2

Molecular Formula

C28H31N5O4S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[(2R)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid

InChI

InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25+/m0/s1

InChI Key

BIHPYGVYKSQDLA-SQJMNOBHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N

Canonical SMILES

C1CC(N(C1)C(=O)C(C(C2=CC=CC=C2)C3=CC=CC=C3)NCC(=O)O)C(=O)NCC4=CC=C(S4)C(=N)N

sequence

XP

Synonyms

LB 30870
LB-30870
LB30870
N-aminosulfonyl-D-diphenylalanyl-L-prolyl-((4-amidinophenyl)methyl)amide trifluoroacetic acid
N-aminosulfonyldiphenylalanyl-prolyl-((4-amidinophenyl)methyl)amide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.